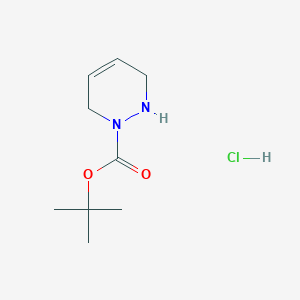

Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17ClN2O2 and a molecular weight of 220.70 . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride is defined by its molecular formula, C9H17ClN2O2 . Unfortunately, detailed structural information such as bond lengths and angles could not be found in the available resources.Physical And Chemical Properties Analysis

Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride has a molecular weight of 220.70 . Detailed physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Aplicaciones Científicas De Investigación

Metal-Free Alkoxycarbonylation

Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride finds application in metal-free alkoxycarbonylation. This process facilitates the preparation of various quinoxaline-3-carbonyl compounds, which are prevalent in bioactive natural products and synthetic drugs. The protocol utilizes K2S2O8 as an oxidant in metal- and base-free conditions, highlighting its utility in eco-friendly chemical synthesis processes (Xie et al., 2019).

X-ray Crystallography Studies

In X-ray crystallography, tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride plays a role in the study of molecular structures. For instance, it has been used to examine the axial orientation of isobutyl side chains in piperidine rings, contributing to our understanding of molecular packing and hydrogen bonding in crystal structures (Didierjean et al., 2004).

Synthesis of Tetrahydropyridine Derivatives

The compound is involved in the synthesis of various tetrahydropyridine derivatives. It has been used in palladium-catalyzed coupling reactions with arylboronic acids, demonstrating its versatility in organic synthesis (Wustrow & Wise, 1991).

Reactivity in Chemical Synthesis

Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride's reactivity is utilized in various chemical syntheses. For instance, its reactivity with hydrazines under acidic conditions leads to the formation of different products like hydrazones, pyrazolines, or pyridazinones, indicating its adaptability in synthesizing diverse organic compounds (Figueroa et al., 2006).

Synthesis of Insecticidal Compounds

This compound also finds applications in the development of insecticides. It has been used in the synthesis of N-oxalyl derivatives of tebufenozide, indicating its potential in creating environmentally friendly pest control agents (Mao et al., 2004).

Propiedades

IUPAC Name |

tert-butyl 3,6-dihydro-1H-pyridazine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10-11;/h4-5,10H,6-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPOCXMDVPXCDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2809638.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2809642.png)

![(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2809644.png)

![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2809648.png)

![1,3-Bis(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2809658.png)